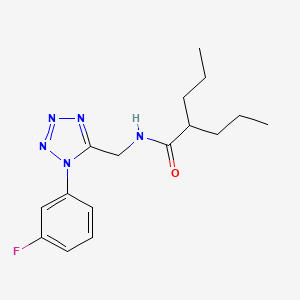

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic organic compound characterized by a 3-fluorophenyl-substituted tetrazole ring linked via a methylene group to a branched amide side chain (2-propylpentanamide). The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its bioisosteric resemblance to carboxylic acid groups, enhancing metabolic stability and receptor binding . The 2-propylpentanamide side chain contributes to steric bulk and solubility characteristics.

Molecular Formula: C₁₆H₁₉FN₆O

Molecular Weight: 330.36 g/mol (calculated).

Key Features:

- Tetrazole ring with a 3-fluorophenyl substituent.

- Branched aliphatic amide chain (2-propylpentanamide).

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O/c1-3-6-12(7-4-2)16(23)18-11-15-19-20-21-22(15)14-9-5-8-13(17)10-14/h5,8-10,12H,3-4,6-7,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXGHNCUAZGFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring. The final step involves coupling the tetrazole and fluorophenyl intermediates with a propylpentanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The propylpentanamide moiety can contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a detailed comparison with structurally related compounds from the literature:

2.1. N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide (CAS 920435-05-8)

Molecular Formula : C₁₇H₁₆FN₅O₂

Molecular Weight : 341.34 g/mol .

Key Differences :

- Side Chain: Replaces the 2-propylpentanamide with a phenoxypropanamide group.

- Synthetic Route : Likely involves nucleophilic substitution or amide coupling, similar to methods in .

2.2. Losartan (Angiotensin II Receptor Antagonist)

Structure : 2-n-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole .

Key Differences :

- Core Structure: Biphenyl-tetrazole system vs. monocyclic 3-fluorophenyl-tetrazole.

- Biological Relevance : Losartan’s biphenyl group enhances affinity for angiotensin II receptors, while the fluorophenyl group in the target compound may optimize selectivity for other targets.

- Metabolism : Fluorine substitution could reduce oxidative metabolism compared to losartan’s chlorinated imidazole.

2.3. Compound AV8 ()

Molecular Formula : C₃₄H₄₁N₅O₃

Molecular Weight : 567.72 g/mol .

Key Differences :

- Complexity : Larger biphenyl-tetrazole scaffold with an esterified pentanamido group.

- Pharmacokinetics : Higher molecular weight may reduce bioavailability compared to the target compound’s simpler structure.

- Spectral Data : The target compound’s ¹H NMR would likely show similarities in tetrazole proton signals (δ ~5.38 ppm) but differ in aliphatic side-chain resonances (e.g., δ 0.77–0.89 ppm for AV8’s isopropyl group) .

2.4. EXP3174 (Active Metabolite of Losartan)

Structure : n-Butyl-4-chloro-1-([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl)imidazole-5-carboxylate .

Key Differences :

- Functional Groups : Carboxylate vs. amide; the target compound’s amide may confer greater stability under physiological conditions.

- Bioactivity : EXP3174’s carboxylate enhances solubility for renal excretion, whereas the fluorophenyl group in the target compound may prolong half-life.

Comparative Data Table

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. The tetrazole ring, combined with the fluorophenyl and propylpentanamide moieties, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide. Its molecular formula is , indicating the presence of fluorine and nitrogen in its structure, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉FN₄ |

| Molecular Weight | 264.33 g/mol |

| IUPAC Name | N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide |

| Solubility | Soluble in DMSO |

The biological activity of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is hypothesized to involve:

- Enzyme Inhibition : The tetrazole moiety can mimic natural substrates, allowing the compound to bind to active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The fluorophenyl group may enhance hydrophobic interactions with receptor sites, increasing binding affinity and specificity.

Biological Activity Studies

Recent studies have focused on the compound's potential as an inhibitor in various biological pathways:

Case Study 1: Anticancer Activity

A study investigated the effects of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide on cancer cell lines. The results indicated:

- Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability in A549 lung cancer cells.

- Mechanism : Apoptosis was induced as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of the compound using an animal model of acute inflammation:

- Results : The compound reduced edema significantly compared to control groups.

- Mechanism : It was suggested that the compound inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(4-fluorophenyl)-tetrazole derivative | Moderate anticancer activity | Different substituent on phenyl ring |

| N-(3-chlorophenyl)-tetrazole derivative | Low anti-inflammatory activity | Chlorine vs. fluorine |

| N-(phenethyl)-tetrazole derivative | High receptor affinity | Lacks propanamide chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.